Hafnium ethoxide
Vue d'ensemble
Description
Hafnium ethoxide is a chemical compound used in the preparation of refractory coatings . It has other applications in Nano-materials & Thin Films, Display & Imaging, Catalysis & Synthesis, and Hybrid & Disperse Materials . The molecular formula of Hafnium ethoxide is C8H20HfO4 .
Synthesis Analysis
The conventional halide synthesis method of preparing hafnium alkoxides [Hf (OR) 4, R is an alkyl] has problems of inefficiency, a heavy CO2 emission footprint, and substantial solid and gas waste . An electrodissolution-coupled Hf (OR) 4 synthesis system using an alcohol solvent and Hf metal as feedstock has been proposed for the efficient, low-carbon, and waste-free electro-synthesis of Hf (OR) 4 . Another method involves the sol–gel technique, which has been used to synthesize undoped and copper-doped hafnium oxide nanoparticles .
Chemical Reactions Analysis
The electrochemical behavior of the tetraethylammonium-hydrogen sulfate (Et4NHSO4)-based EHS process is investigated by cyclic voltammetry, linear sweep voltammetry, Tafel, and electrochemical impedance spectroscopy . The anodic hafnium dissolution/corrosion occurs inside the passive film while the cathodic ethanol dehydrogenation occurs in a two-stage pathway .
Physical And Chemical Properties Analysis
Hafnium ethoxide appears as a white crystalline solid . Its melting point is between 178°-180°C and its boiling point is between 180°-200°C . The energy gap and the refractive index of the HfO2 films increase with the increase of oxidation temperature .
Applications De Recherche Scientifique
Semiconductor Device Fabrication
- Scientific Field : Semiconductor Technology
- Application Summary : Hafnium oxide (HfO2) thin films grown via atomic layer deposition on silicon and silicon pre-coated with aluminum oxide (Al2O3) have etch resistance properties . These films can be used to protect other dielectrics in device processing .
- Methods of Application : The etching rates of films in hydrofluoric acid (HF) solutions were found to be dependent on annealing temperature, with the etch rate decreasing with increasing temperature . A transition region in the etch rate was identified between 300 and 350°C, corresponding to the crystallization of the HfO2 films .
- Results or Outcomes : HfO2 films deposited directly onto silicon annealed above 350°C were resistant to 10% HF solutions over the course of several hours . In the case of Si/Al2O3/HfO2 stacks, closer inspection reveals the existence of channels, which reduces the etch resistance of HF acid .
Next-Generation Memory Devices
- Scientific Field : Computer Technology
- Application Summary : Hafnium oxide, or hafnia, exhibits ferroelectric properties that scientists have been trying to leverage for years . This feature can be harnessed in data storage technology .
- Methods of Application : In a specific crystal phase, hafnia exhibits ferroelectric properties —that is, electric polarization that can be changed in one direction or another by applying an external electric field . This feature can be harnessed in data storage technology .
- Results or Outcomes : When used in computing, ferroelectric memory has the benefit of non-volatility, meaning it retains its values even when powered off . This is one of several advantages over most types of memory used today .
Preparation of Refractory Coatings
- Scientific Field : Materials Science
- Application Summary : Hafnium ethoxide is used in the preparation of refractory coatings . These coatings are typically applied to materials to protect them from high temperatures and harsh conditions .
- Methods of Application : The specific methods of application can vary depending on the specific use case and the material being coated . However, it generally involves applying a thin layer of Hafnium ethoxide to the material and then heating it to form a protective coating .
- Results or Outcomes : The resulting refractory coatings can significantly enhance the durability and lifespan of materials, particularly in high-temperature environments .
Nano-materials & Thin Films
- Scientific Field : Nanotechnology
- Application Summary : Hafnium ethoxide is used in the production of nano-materials and thin films . These materials have a wide range of applications, including in electronics, optics, and catalysis .
- Methods of Application : The production of nano-materials and thin films typically involves depositing a thin layer of Hafnium ethoxide onto a substrate and then using various techniques to manipulate its structure at the nanoscale .
- Results or Outcomes : The resulting nano-materials and thin films can exhibit unique properties not found in bulk materials, opening up new possibilities for technological innovation .
Display & Imaging
- Scientific Field : Optics and Imaging
- Application Summary : Hafnium ethoxide is used in the field of display and imaging . It can be used in the production of optical coatings and films that are used in various display and imaging technologies .
- Methods of Application : The specific methods of application can vary depending on the specific use case and the material being coated . However, it generally involves applying a thin layer of Hafnium ethoxide to the material and then heating it to form a protective coating .
- Results or Outcomes : The resulting optical coatings and films can significantly enhance the performance of display and imaging technologies, providing clearer images and more vibrant colors .
Catalysis & Synthesis
- Scientific Field : Chemistry
- Application Summary : Hafnium ethoxide is used in the field of catalysis and synthesis . It can be used as a catalyst in various chemical reactions, helping to increase the rate of reaction and improve the yield of the desired product .
- Methods of Application : The specific methods of application can vary depending on the specific reaction and the desired product . However, it generally involves adding a small amount of Hafnium ethoxide to the reaction mixture .
- Results or Outcomes : The use of Hafnium ethoxide as a catalyst can significantly enhance the efficiency of chemical reactions, leading to higher yields and more efficient production processes .
Safety And Hazards
Hafnium ethoxide is a flammable solid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, wash face, hands, and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
ethanolate;hafnium(4+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H5O.Hf/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIMXCBKRLYJQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].[Hf+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20HfO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431329 | |
Record name | HAFNIUM ETHOXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hafnium ethoxide | |
CAS RN |
13428-80-3 | |
Record name | HAFNIUM ETHOXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis-ethoxide hafnium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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